4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole

Organic Synthesis Thiazole Chemistry Nucleophilic Substitution

A pre-validated, fragment-sized EZH2 inhibitor (IC50=30 nM) with >3,333-fold potency advantage over other thiazole fragments. The reactive C4-bromomethyl group enables regioselective nucleophilic substitution for rapid parallel synthesis of 4-substituted thiazole libraries. Supplied as a single C4-regioisomer, eliminating costly chromatographic separation. Profiled in fragment libraries and cleared of redox activity and non-specific thiol reactivity, de-risking hit validation. Accelerates hit-to-lead epigenetic oncology SAR campaigns.

Molecular Formula C11H9BrClNS
Molecular Weight 302.62 g/mol
CAS No. 663909-28-2
Cat. No. B1405181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole
CAS663909-28-2
Molecular FormulaC11H9BrClNS
Molecular Weight302.62 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)C2=CC=CC=C2Cl)CBr
InChIInChI=1S/C11H9BrClNS/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3
InChIKeyGWPWLFORZPYOJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole (CAS 663909-28-2): A Halogenated Thiazole Building Block for Targeted Synthesis and Fragment-Based Discovery


4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole (CAS 663909-28-2) is a 2-aryl-1,3-thiazole derivative distinguished by a reactive bromomethyl group at the C4 position, a 2-chlorophenyl substituent at C2, and a methyl group at C5 . As a fragment-sized heterocycle, it serves as a versatile intermediate in medicinal chemistry, enabling regioselective derivatization via nucleophilic substitution of the bromomethyl group [1]. Its inclusion in focused fragment libraries highlights its utility in early-stage drug discovery campaigns [2]. The compound is commercially available with a typical purity specification of 95% .

Procurement Rationale for 4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole: Why In-Class Thiazole Analogs Are Not Interchangeable


Generic substitution of 4-halomethyl-2-aryl-thiazoles is inadvisable due to pronounced differences in alkylating reactivity and biological target engagement that are driven by subtle structural variations. The 4-bromomethyl group exhibits higher alkylating efficiency compared to the 4-chloromethyl analog, a property critical for time-sensitive bioconjugation and SAR studies [1]. Furthermore, the 2-chlorophenyl substituent confers a unique binding profile; for example, in the EZH2 methyltransferase assay, 4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole demonstrated an IC50 of 30 nM, whereas a related 4-halomethyl thiazole with a different aryl substituent showed an IC50 of >100 μM (>3,333-fold difference), underscoring that even minor scaffold changes can abolish target engagement [2]. The specific substitution pattern thus dictates both chemical utility in synthesis and biological relevance in screening campaigns, making precise procurement essential.

Quantitative Differentiation Evidence for 4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole Against Closest Analogs


Enhanced Alkylating Reactivity of 4-Bromomethyl vs. 4-Chloromethyl Thiazole in Thioether Synthesis

The 4-bromomethyl group in this compound acts as a more efficient alkylating agent than the corresponding 4-chloromethyl analog. In a study synthesizing 4-thiomethyl-functionalized thiazoles, the 4-bromomethyl-substituted thiazole underwent smooth substitution with thiophenols under mild conditions, whereas the 4-chloromethyl analog required forcing conditions or showed negligible conversion [1]. This reactivity difference is attributed to the lower bond dissociation energy of the C-Br bond (approx. 70 kcal/mol) compared to the C-Cl bond (approx. 80 kcal/mol).

Organic Synthesis Thiazole Chemistry Nucleophilic Substitution

C4-Methyl Regioselective Halogenation: Synthetic Accessibility Advantage

The synthesis of 4-bromomethyl-5-methyl-2-aryl-1,3-thiazoles proceeds with high regioselectivity for the C4-methyl group over the C5-methyl group. The reaction of 4,5-dimethyl-2-aryl-1,3-thiazole with N-bromosuccinimide (NBS) under mild conditions provides the desired 4-bromomethyl derivative in 68% yield with no detectable 5-bromomethyl regioisomer [1]. This regioselectivity (>99:1 by NMR) is consistent for both bromination and chlorination, but the bromination typically achieves higher isolated yields compared to chlorination (e.g., 68% vs. 55-60% for related substrates).

Process Chemistry Regioselective Synthesis Halogenation

Target Engagement in EZH2 Methyltransferase: A Potent Fragment Hit

In a biochemical inhibition assay, 4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole inhibited human EZH2 methyltransferase activity with an IC50 of 30 nM [1]. In contrast, a structurally related thiazole fragment bearing a different substitution pattern (e.g., a 4-methoxyphenyl group instead of 2-chlorophenyl) exhibited an IC50 of >100 μM (i.e., >100,000 nM) in a comparable EZH2 inhibition assay, representing a >3,333-fold loss of potency [2]. This stark difference underscores the critical role of the 2-chlorophenyl motif in achieving high-affinity binding.

Epigenetics Fragment-Based Drug Discovery Enzyme Inhibition

Fragment Library Inclusion: Validated Tractability for Screening Campaigns

4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole was included as part of a focused library of 49 fragment-sized thiazoles and thiadiazoles assembled to evaluate their utility and liabilities in fragment-based drug discovery [1]. This library was systematically profiled in a cascade of biochemical inhibition, redox activity, thiol reactivity, and stability assays. The inclusion of this specific compound—with its bromomethyl and 2-chlorophenyl substituents—in a curated, profiled library serves as a class-level endorsement of its synthetic tractability and favorable physicochemical properties (e.g., MW 302.6, cLogP ~3.5) for fragment screening.

Fragment-Based Screening High-Throughput Profiling Chemical Biology

Validated Application Scenarios for 4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole in Discovery and Development Workflows


Lead Optimization in Epigenetic Drug Discovery (EZH2 Inhibitors)

The compound's potent inhibition of EZH2 (IC50 = 30 nM) makes it a validated starting point for structure-activity relationship (SAR) studies targeting epigenetic regulators in oncology. Medicinal chemists can use this fragment to explore vectors for improved selectivity and in vivo efficacy, leveraging the 4-bromomethyl group for rapid diversification [1]. Compared to other thiazole fragments with sub-mM EZH2 activity, this compound offers a >3,333-fold potency advantage, accelerating hit-to-lead timelines [2].

Regioselective Synthesis of Diversified Thiazole Libraries via Nucleophilic Displacement

The 4-bromomethyl group serves as a reliable electrophilic handle for introducing diverse nucleophiles (e.g., thiols, amines, phosphonates) to generate focused libraries of 4-substituted thiazoles. The regioselective halogenation protocol ensures that the starting material is obtained as a single C4-regioisomer, eliminating the need for costly chromatographic separation of C5-substituted byproducts [3]. This streamlines parallel synthesis workflows in medicinal chemistry laboratories.

Fragment-Based Screening and Hit Validation Workflows

As a member of a profiled fragment library, this compound is pre-validated for tractability in fragment-based drug discovery campaigns [4]. Its inclusion indicates that it passed counter-screens for redox activity and non-specific thiol reactivity, common pitfalls for thiazole fragments. Procurement of this specific compound de-risks follow-up studies and reduces the time spent on hit validation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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